Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride
Description
Ethyl 5-aminobenzofuran-2-carboxylate (CAS 174775-48-5) is a benzofuran derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . While the hydrochloride salt form is referenced in the query, the available evidence primarily discusses the free base.
Properties
IUPAC Name |
ethyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10;/h3-6H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGIUALENXNONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183288-42-8 | |
| Record name | 5-AMINOBENZOFURAN-2-CARBOXYLICACIDETHYLESTER HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diazonium Salt Coupling Followed by Etherification, Cyclization, and Reduction
One patented method involves the initial reaction of salicylaldehyde with aniline diazonium salt to form an intermediate azo compound. This intermediate undergoes a sequence of reactions:
- Etherification with alkyl haloacetate (e.g., ethyl bromoacetate)
- Ring-closure (cyclization) to form the benzofuran core
- Reduction of the intermediate to yield the 5-amino derivative
This method is notable for its high reaction selectivity, operational simplicity, and suitability for large-scale commercial production.
| Step | Conditions | Temperature Range | Time |
|---|---|---|---|
| Reaction with diazonium salt | Salicylaldehyde + aniline diazonium salt | Ambient (15–25°C) | 30–60 minutes |
| Etherification | Alkyl haloacetate in non-proton polar solvent | 50–70°C | 1–5 hours |
| Ring-closure | Continuation in same solvent | 100–140°C | 1–5 hours |
| Reduction | Reducing agent (e.g., FeCl2/NaBH4) | Ambient to mild heat | Variable |
This process yields ethyl 5-aminobenzofuran-2-carboxylate with high purity and is amenable to scale-up due to its straightforward work-up and reaction control.
Reduction of Ethyl 5-nitrobenzofuran-2-carboxylate
Another widely used approach involves the catalytic reduction of ethyl 5-nitrobenzofuran-2-carboxylate:
- Catalyst : Palladium on carbon (Pd/C)
- Reducing agent : Hydrogen gas or chemical reductants such as sodium dithionite or NaBH4 in the presence of FeCl2
- Solvent : Ethyl acetate or other suitable organic solvents
- Temperature : 33–38°C
- Yield : Up to 91%
This method is advantageous due to its high yield and purity, producing a white to light yellow crystalline product with melting point 54–66°C and density 1.259 g/cm³.
| Parameter | Specification |
|---|---|
| Catalyst | Pd/C |
| Reducing agent | H2 gas or NaBH4/FeCl2 |
| Solvent | Ethyl acetate |
| Temperature | 33–38°C |
| Yield | Up to 91% |
| Product purity | >98% |
This reduction route is favored in industrial settings due to scalability and reproducibility.
Post-Synthesis Functionalization and Salt Formation
Following the synthesis of the free base ethyl 5-aminobenzofuran-2-carboxylate, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an alcoholic solvent (e.g., methanol or 2-propanol).
| Step | Conditions | Temperature | Time |
|---|---|---|---|
| Deprotection (if applicable) | HCl (4M in dioxane) in methanol | 95–105°C | 15–60 minutes |
| Salt formation | HCl-saturated 2-propanol | Ambient to mild heat | Variable |
| Melting point of HCl salt | — | — | 277–279°C |
This salt form improves the compound's stability and handling properties, important for pharmaceutical applications.
Reaction Conditions and Optimization
Reaction Solvents and Temperatures
- Non-proton polar solvents (e.g., dichloromethane, tetrahydrofuran) are preferred for etherification and cyclization steps.
- Temperature control is critical: initial steps at 15–25°C, followed by elevated temperatures up to 140°C for ring closure.
- Reduction steps typically occur under mild conditions (ambient to 40°C) to prevent degradation.
Reaction Times
- Initial coupling: 30–60 minutes
- Etherification and cyclization: 1–5 hours each
- Reduction: 1–6 hours depending on reducing agent and scale
- Salt formation: 15–60 minutes
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|---|
| Diazonium salt coupling + cyclization | Coupling, etherification, ring closure, reduction | 80–90 | >98 | 4–10 hours | High (commercial) |
| Nitro compound reduction | Catalytic hydrogenation or chemical reduction | Up to 91 | >98 | 4–6 hours | High (industrial) |
| Microwave-assisted Suzuki coupling* | Palladium-catalyzed coupling | 70–90 | 90–95 | 20–30 minutes | Moderate |
*Note: Suzuki coupling is an alternative for aryl substitutions but less common for this amino ester.
Research Findings and Analytical Characterization
- Spectroscopic Analysis : NMR (¹H and ¹³C) confirms the benzofuran scaffold and amino substitution at position 5, with characteristic chemical shifts for the amino protons (~5.2–5.5 ppm) and aromatic protons (6.8–7.4 ppm).
- Infrared Spectroscopy : Key peaks include N–H stretch (~3350 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C=C (~1620 cm⁻¹).
- X-ray Crystallography : Single-crystal XRD elucidates molecular geometry and confirms the hydrochloride salt formation, revealing hydrogen bonding networks critical for solid-state stability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups such as hydroxyl, nitro, or amino groups.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its ability to interact with specific receptors in the brain makes it particularly valuable in developing drugs targeting neurological disorders. For instance, it has been utilized in synthesizing compounds that exhibit serotonin receptor activity, which is crucial for treating depression and anxiety disorders .
Case Study: Synthesis of Vilazodone
Vilazodone, an antidepressant, was synthesized using ethyl 5-aminobenzofuran-2-carboxylate as an intermediate. The process involved several steps, including the reaction with bis-(2-chloroethyl)amine to form a piperazine derivative, demonstrating the compound's significance in creating complex pharmaceutical agents .
Organic Synthesis
In organic chemistry, this compound serves as a versatile framework for constructing complex molecules. Its structure allows chemists to design new compounds with desired biological activities, making it a valuable tool in drug discovery and development .
Table 1: Key Reactions Involving Ethyl 5-Aminobenzofuran-2-Carboxylate
| Reaction Type | Description | Outcome |
|---|---|---|
| Alkylation | Reaction with alkyl halides | Formation of alkyl derivatives |
| Acylation | Reaction with acyl chlorides | Synthesis of acylated products |
| Cyclization | Formation of cyclic compounds | Creation of novel heterocycles |
Material Science
The compound is also employed in material science for formulating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials, making them suitable for various industrial applications .
Application Example: Coatings
Research indicates that incorporating ethyl 5-aminobenzofuran-2-carboxylate into polymer matrices improves mechanical properties and resistance to environmental degradation. This application is crucial for developing long-lasting coatings used in construction and automotive industries.
Biochemical Research
This compound plays a significant role in biochemical research related to enzyme inhibition and receptor binding studies. It aids researchers in uncovering mechanisms of action for various biological processes, contributing to the understanding of drug interactions at the molecular level .
Table 2: Biological Activities of Benzofuran Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammation markers | |
| Antitumor | Induction of apoptosis in cancer cells |
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. It aids in developing techniques for detecting and quantifying similar compounds in complex mixtures, enhancing the reliability of analytical methods .
Application Example: Chromatography
The compound is frequently used as a calibration standard in chromatographic methods, facilitating accurate quantification of benzofuran derivatives in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of ethyl 5-aminobenzofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a dual 5-HT1A receptor agonist and serotonin reuptake inhibitor, which makes it useful in the treatment of certain neurological disorders . The compound’s structure allows it to bind to these receptors and inhibit serotonin reuptake, thereby modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Physical and Chemical Properties
- Physical State : White to pale red solid .
- Stability : Stable under standard conditions but incompatible with strong oxidizers .
- Regulatory Status: Not classified as hazardous under TSCA (U.S.) or international transport regulations .
Comparison with Structurally Similar Compounds
Ethyl 5-aminobenzofuran-2-carboxylate belongs to a family of benzofuran derivatives with varied functional groups. Below is a detailed comparison with key analogs:
Methyl 5-Aminobenzofuran-2-Carboxylate (CAS 367-21-2142)
- Molecular Formula: C₁₀H₉NO₃ (MW: 191.18 g/mol) .
- Limited data on synthesis yields, but analogous reduction routes (from methyl 5-nitrobenzofuran-2-carboxylate) are presumed .
5-Aminobenzofuran-2-Carboxylic Acid (CAS 367-21-2143)
- Molecular Formula: C₉H₇NO₃ (MW: 177.16 g/mol) .
- Key Differences: The carboxylic acid group increases polarity, improving solubility in aqueous or polar solvents compared to ester derivatives. Synthesized via hydrolysis of ethyl or methyl esters under basic or acidic conditions .
Ethyl 5-Nitrobenzofuran-2-Carboxylate (CAS 69604-00-8)
- Molecular Formula: C₁₁H₉NO₅ (MW: 235.20 g/mol) .
- Key Differences: The nitro group renders this compound a precursor for reduction to the amine form. Reactivity: High susceptibility to reduction (e.g., using LiAlH₄ or catalytic hydrogenation) to yield the amino derivative . Applications: Solely as an intermediate in benzofuran-based drug synthesis .
Data Table: Comparative Analysis of Benzofuran Derivatives
Biological Activity
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in scientific research.
This compound exhibits several biochemical properties that make it a valuable compound in research:
- Enzyme Interaction : The compound acts as a substrate for various enzymes, facilitating biochemical transformations. It is particularly noted for its role in synthesizing indolebutylpiperazines, which have dual 5-HT1A receptor agonist and serotonin reuptake inhibitor activities.
- Stability : Studies indicate that the compound remains stable under standard storage conditions, which is crucial for its use in laboratory settings.
Cellular Effects
The compound has shown promising results in various cellular assays:
- Antitumor Activity : this compound has demonstrated significant inhibitory effects on the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.
- Dosage Effects : In animal models, lower doses of the compound exhibit therapeutic effects such as inhibiting cancer cell growth and modulating neurotransmitter activity. Conversely, higher doses can lead to toxicity and organ damage.
The molecular mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : The compound acts primarily as a dual 5-HT1A receptor agonist and serotonin reuptake inhibitor. This interaction is essential for its potential therapeutic applications in neurological disorders.
- Biochemical Pathways : this compound influences various biochemical pathways by interacting with specific biomolecules. This includes enzyme inhibition or activation and modulation of gene expression.
Research Applications
This compound has several applications across various fields:
| Field | Application |
|---|---|
| Chemistry | Used as a synthetic intermediate in complex organic molecule preparation. |
| Biology | Studied for anti-tumor and anti-viral properties. |
| Medicine | Explored as a potential radiolabeled analog for melanoma imaging and targeted radiotherapy. |
| Industry | Utilized in the synthesis of pharmaceuticals and agrochemicals. |
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Anticancer Studies : Research indicates that benzofuran derivatives exhibit significant cell growth inhibitory effects across multiple cancer types. In particular, this compound was effective against melanoma cells, showcasing its potential as an anticancer agent.
- Neuropharmacological Research : The compound's ability to act on serotonin receptors suggests applications in treating mood disorders. Its dual action as an agonist and reuptake inhibitor could provide therapeutic benefits for conditions such as depression and anxiety.
- Toxicological Assessments : Animal studies have revealed that while lower doses may have beneficial effects, higher doses can lead to adverse outcomes such as cellular toxicity. This highlights the need for careful dosage regulation in therapeutic applications.
Q & A
Basic: What are the recommended methods for synthesizing Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride in a research laboratory?
Methodological Answer:
A common synthetic route involves amine formation and cyclocondensation reactions . For example, intermediates like 2-amino-5-chloro-2'-fluorobenzophenone can react with ethyl glycinate under acidic or basic conditions to form the benzofuran backbone, followed by hydrochlorination to yield the final compound . Key steps include:
- Reagents : Ethyl glycinate, diethylaminoethyl chloride hydrochloride, and oxidizing agents.
- Conditions : Acidic/basic catalysis, controlled temperature (often 60–80°C), and inert atmosphere to prevent side reactions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclocondensation | Ethyl glycinate, acidic pH | Benzofuran ring formation |
| Hydrochlorination | HCl gas in anhydrous ethanol | Salt formation |
| Purification | Ethanol/water recrystallization | Remove unreacted intermediates |
Basic: What safety precautions should be taken when handling this compound?
Methodological Answer:
While not classified as hazardous, researchers should:
- Use PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Engineering Controls : Local exhaust ventilation to minimize aerosol formation .
- Storage : In a cool, dry place away from oxidizers (e.g., peroxides) to prevent degradation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as chemical waste .
Advanced: How can researchers ensure the purity of the compound, and what analytical techniques are most effective?
Methodological Answer:
Purity assessment requires a combination of techniques:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., methyl 5-aminobenzofuran-2-carboxylate) .
- NMR Spectroscopy : and NMR to confirm structural integrity (e.g., aromatic proton signals at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNClO, expected [M+H] = 242.05) .
| Technique | Key Parameters | Purpose |
|---|---|---|
| HPLC | Mobile phase: Acetonitrile/0.1% TFA | Quantify impurities <1% |
| NMR | DMSO-d, 400 MHz | Confirm substitution pattern |
Advanced: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
Stability is influenced by:
- Temperature : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis .
- Moisture : Use desiccants (e.g., silica gel) in storage containers to avoid clumping .
- Light Exposure : Amber glass vials to prevent photodegradation of the benzofuran core .
Note : Accelerated stability studies (40°C/75% RH for 6 months) are recommended for research batches intended for extended use .
Advanced: How can structural elucidation be performed, and what software tools are recommended?
Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Software : SHELX suite (SHELXD for solution, SHELXL for refinement) to resolve hydrogen bonding and salt formation .
- Validation : Check R-factors (<5%) and electron density maps for missing atoms .
Example : A related benzofuran derivative (5-Chloro-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran) was resolved using SHELX, confirming dihedral angles between aromatic rings .
Basic: What are the standard protocols for disposing of this compound after experimental use?
Methodological Answer:
- Small Quantities : Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a certified chemical waste furnace with afterburners/scrubbers .
- Large Quantities : Contract licensed waste management services compliant with 40 CFR Part 261 (EPA hazardous waste guidelines) .
- Documentation : Maintain logs of disposal dates, quantities, and methods for institutional audits .
Advanced: How does the hydrochloride salt form influence the compound’s reactivity in downstream applications?
Methodological Answer:
The hydrochloride salt enhances:
- Solubility : Improved aqueous solubility for biological assays (e.g., enzymatic studies) .
- Stability : Protonation of the amine group reduces oxidation side reactions during storage .
- Crystallinity : Facilitates salt bridge formation, aiding in single-crystal growth for structural studies .
Note : Freebase conversion (via neutralization with NaHCO) may be required for organic-phase reactions .
Advanced: What strategies can resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with computed spectra (DFT calculations at B3LYP/6-31G* level) .
- Isotopic Labeling : Use N-labeled analogs to confirm amine proton assignments in complex spectra .
- Multi-Technique Approach : Combine IR (C=O stretch ~1700 cm) and MS to resolve ambiguous functional group signals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
